1-(Methoxymethyl)-1H-indazol-6-amine (CAS 123177-52-6): A Comprehensive Technical Guide for Kinase Inhibitor Development
1-(Methoxymethyl)-1H-indazol-6-amine (CAS 123177-52-6): A Comprehensive Technical Guide for Kinase Inhibitor Development
Executive Summary
The indazole ring system is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole cores in the design of targeted therapeutics. Specifically, 1-(methoxymethyl)-1H-indazol-6-amine (CAS Number: 123177-52-6) has emerged as a critical building block in the synthesis of small-molecule kinase inhibitors[1]. By functionalizing the 6-amino position and strategically protecting the N1 position with a methoxymethyl (MOM) group, researchers can precisely control the regioselectivity of downstream cross-coupling reactions while modulating the physicochemical properties of the final drug candidate.
This whitepaper provides an in-depth analysis of the structural rationale, mechanistic applications, and validated synthetic methodologies for utilizing 1-(methoxymethyl)-1H-indazol-6-amine in modern drug discovery.
Physicochemical Profiling & Structural Rationale
To effectively utilize 1-(methoxymethyl)-1H-indazol-6-amine in complex syntheses, it is essential to understand its baseline physicochemical properties[1].
| Property | Value |
| Chemical Name | 1-(methoxymethyl)-1H-indazol-6-amine |
| CAS Number | 123177-52-6 |
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.20 g/mol |
| Appearance | Pale yellow to brown solid |
| Solubility | Soluble in DMSO, DMF, Methanol, and Ethyl Acetate |
The Causality of MOM Protection
Unprotected 1H-indazoles exhibit annular tautomerism, existing in an equilibrium between the 1H and 2H forms[2]. This tautomerism presents a significant synthetic liability: when attempting to functionalize the 6-amino group (e.g., via Buchwald-Hartwig amination or urea formation), the unprotected indazole nitrogen can act as a competing nucleophile, leading to complex mixtures of N1/N2 alkylated or acylated byproducts.
The installation of a methoxymethyl (MOM) group at the N1 position solves this by locking the tautomeric state and sterically shielding the adjacent N2 position. Furthermore, the MOM group is highly robust; it withstands strong bases, nucleophiles, and catalytic hydrogenation, yet can be cleanly cleaved under specific acidic conditions (e.g., HCl in methanol) at the final stage of synthesis[3]. In some drug discovery programs, the MOM group is intentionally retained in the final active pharmaceutical ingredient (API) to improve aqueous solubility and modulate the lipophilicity (logP) of the molecule.
Application in Kinase Inhibitor Discovery
6-Aminoindazole derivatives are predominantly utilized to target the ATP-binding pocket of various kinases, including Janus kinase 1 (JAK1), Vascular Endothelial Growth Factor Receptor (VEGFR), and Rho kinases[4].
In the context of JAK1 inhibitors, the indazole core acts as a hinge-binding motif. The nitrogen atoms of the indazole ring form critical hydrogen bonds with the peptide backbone of the kinase hinge region. The 6-amino group serves as an ideal vector to extend the molecule into the solvent-exposed region or the allosteric back-pocket of the kinase, typically via amide or urea linkages. By occupying the ATP pocket, these derivatives prevent ATP hydrolysis, thereby halting downstream STAT phosphorylation and subsequent gene transcription associated with inflammatory responses or tumor proliferation[4].
Mechanism of action for 6-aminoindazole-derived JAK1 kinase inhibitors.
Synthetic Methodology & Protocols
The synthesis of 1-(methoxymethyl)-1H-indazol-6-amine is typically achieved in two highly validated steps starting from commercially available 6-nitroindazole.
Synthetic workflow for 1-(methoxymethyl)-1H-indazol-6-amine.
Step 1: N1-Protection of 6-Nitroindazole
Causality & Rationale: The selection of Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) is driven by thermodynamic control. NaH irreversibly deprotonates the indazole, generating an indazolide anion. In highly polar aprotic solvents like DMF, the electron density is localized preferentially at the N1 position, directing the electrophilic attack of Chloromethyl methyl ether (MOM-Cl) to yield the N1-protected isomer as the major product, minimizing N2-alkylation[3].
Protocol:
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Charge a flame-dried round-bottom flask with 6-nitroindazole (1.0 eq) and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete deprotonation.
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Add MOM-Cl (1.2 eq) dropwise via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
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Workup: Quench the reaction slowly with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford 1-MOM-6-nitroindazole.
Step 2: Reduction to 1-(Methoxymethyl)-1H-indazol-6-amine
Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively reduces the nitro group to an amine without cleaving the acid-sensitive MOM protecting group. Ethanol is utilized as a neutral protic solvent to facilitate the hydrogen transfer while preventing premature acetal cleavage[3].
Protocol:
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Dissolve 1-MOM-6-nitroindazole (1.0 eq) in absolute Ethanol (0.1 M concentration).
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Carefully add 10% Pd/C (0.1 eq by weight) to the solution under a steady stream of nitrogen to prevent ignition of the catalyst.
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Seal the flask with a septum, evacuate the atmosphere, and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times.
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Stir the reaction vigorously at room temperature under the H₂ atmosphere for 12 hours.
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Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Ethanol. Concentrate the filtrate under reduced pressure to afford the target compound, 1-(methoxymethyl)-1H-indazol-6-amine, as a solid.
Analytical Characterization & Quality Control
Every protocol must function as a self-validating system. To ensure the integrity of the synthesis, the following analytical checkpoints must be met:
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Thin-Layer Chromatography (TLC): The progress of the reduction step is monitored via TLC (DCM:MeOH 95:5). The starting nitro compound is UV-active but unreactive to ninhydrin. The successful formation of the amine product is validated when a new UV-active spot (Rf ~0.4) emerges that stains deep purple upon heating with a ninhydrin dip.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the final product must yield a dominant peak at m/z 178.2 [M+H]⁺ , confirming the desired molecular weight and proving that the MOM group remained intact during reduction.
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Nuclear Magnetic Resonance (¹H NMR, CDCl₃): The structural identity is confirmed by the presence of characteristic MOM signals: a distinct singlet at ~5.5 ppm (2H, -N-CH₂-O-) and a singlet at ~3.3 ppm (3H, -OCH₃). The successful reduction is verified by the appearance of a broad, exchangeable singlet at ~3.8 ppm (2H, -NH₂).
References
- 123177-52-6 | 1-(Methoxymethyl)-1h-indazol-6-amine | BLD Pharm. BLD Pharm Product Catalog.
- 1h-indazol-6-amine - Sigma-Aldrich. Sigma-Aldrich Product Database.
- JAK1 SELECTIVE KINASE INHIBITOR - European Patent Office - EP 3956322 B1. European Patent Office (EPO).
- Greene's Protective Groups in Organic Synthesis: Fifth Edition. Wuts, P. G. M., John Wiley & Sons.
